methyl 4-(2-amino-1-{[(tert-butoxy)carbonyl]amino}ethyl)benzoate
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Overview
Description
Methyl 4-(2-amino-1-{[(tert-butoxy)carbonyl]amino}ethyl)benzoate is a compound known for its potential applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by its unique structural features, which include a methyl ester group, an amine group, and a tert-butoxycarbonyl-protected aminoethyl moiety. These features make it a valuable building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1: Protection of Amino Group
The starting material, 2-amino-1-ethylamine, is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O) and a base such as triethylamine.
Reaction conditions: Room temperature, in a suitable solvent like dichloromethane.
Step 2: Esterification
The Boc-protected amino compound is then subjected to esterification with 4-carboxybenzoic acid using methanol in the presence of a catalyst like sulfuric acid or hydrochloric acid.
Reaction conditions: Reflux, in methanol.
Step 3: Purification
The resulting methyl 4-(2-amino-1-{[(tert-butoxy)carbonyl]amino}ethyl)benzoate is purified by recrystallization or column chromatography.
Industrial Production Methods
The industrial production of this compound typically involves similar steps, but with larger scale equipment and optimization of reaction conditions for higher yields and purity. This includes the use of automated synthesis machines, continuous flow reactors, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, typically targeting the amino or ester groups.
Reduction: : Reduction can occur at the ester group to form the corresponding alcohol.
Substitution: : Nucleophilic substitution reactions can be performed on the amino or ester groups.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: : Lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) in dry ether or methanol.
Substitution: : Alkyl halides or acyl chlorides in the presence of a base like pyridine or sodium hydroxide (NaOH).
Major Products
Oxidation: : Depending on the conditions, oxidized derivatives such as acids or ketones.
Reduction: : Formation of the corresponding alcohol or amine derivatives.
Substitution: : Various substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(2-amino-1-{[(tert-butoxy)carbonyl]amino}ethyl)benzoate finds applications in several areas:
Chemistry: : As a building block in organic synthesis, particularly in the preparation of peptides and pharmaceutical intermediates.
Biology: : Used in the development of enzyme inhibitors and as a substrate in biochemical assays.
Medicine: : Potential use in drug discovery and development, particularly as a precursor to active pharmaceutical ingredients.
Industry: : In the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The compound's mechanism of action depends on its application. In biochemical contexts, it might interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways. The molecular targets typically involve the ester or amine groups, which can form covalent or non-covalent interactions with proteins or other biomolecules. The Boc protection group is often used to control the compound's reactivity, enabling selective reactions under mild conditions.
Comparison with Similar Compounds
Compared to other similar compounds, methyl 4-(2-amino-1-{[(tert-butoxy)carbonyl]amino}ethyl)benzoate stands out due to its unique combination of functional groups, which provides versatility in synthetic applications. Similar compounds include:
Methyl 4-aminobenzoate: : Lacks the Boc-protected aminoethyl moiety, making it less versatile in peptide synthesis.
Methyl 2-(tert-butoxycarbonylamino)benzoate: : Has a different substitution pattern, affecting its reactivity and applications.
Methyl 4-(2-aminoethyl)benzoate: : Without Boc protection, it has different stability and reactivity profiles.
This compound's unique structure allows for selective reactions and protection strategies that are not possible with the other similar compounds listed, making it a valuable tool in synthetic organic chemistry and related fields.
Properties
CAS No. |
2229179-68-2 |
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Molecular Formula |
C15H22N2O4 |
Molecular Weight |
294.3 |
Purity |
95 |
Origin of Product |
United States |
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